AChE-IN-64
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Overview
Description
4’-Bromo-4-hydroxychalcone is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Preparation Methods
The synthesis of 4’-Bromo-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol with a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4’-Bromo-4-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using reagents like sodium iodide in acetone.
Scientific Research Applications
4’-Bromo-4-hydroxychalcone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-hydroxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis. The compound also interacts with enzymes such as α-glucosidase, affecting metabolic pathways .
Comparison with Similar Compounds
4’-Bromo-4-hydroxychalcone can be compared with other chalcone derivatives such as:
4’-Hydroxychalcone: Lacks the bromine substituent but shares similar biological activities.
4’-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, exhibiting different pharmacological properties.
3’-Bromo-4-hydroxychalcone: Similar structure but with the bromine atom at a different position, leading to variations in biological activity.
These comparisons highlight the uniqueness of 4’-Bromo-4-hydroxychalcone in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C15H11BrO2 |
---|---|
Molecular Weight |
303.15g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ |
InChI Key |
RJIFZRQOWIRRNC-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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